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molecular formula C10H12N2O B8305805 (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol

(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No. B8305805
M. Wt: 176.21 g/mol
InChI Key: SRRMEEQUFUISRU-UHFFFAOYSA-N
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Patent
US07943652B2

Procedure details

To a solution of (2-ethyl-pyrazolo[1,5-a]pyridin-3-yl)-methanol (9.67 g, 54.9 mmol) in tetrahydrofuran (500 mL) was added MnO2 (23.88 g, 274.5 mmol, 85%, dried in oven at 120° C. for 16 h) and stirred at the reflux temperature for 1.5 h. The reaction mixture was filtered through a Celite pad, and concentrated under reduced pressure to give 9.4 g (98%) of product, which was used without further purification.
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
23.88 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:11]([CH2:12][OH:13])=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1)[CH3:2]>O1CCCC1.O=[Mn]=O>[CH2:1]([C:3]1[C:11]([CH:12]=[O:13])=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
9.67 g
Type
reactant
Smiles
C(C)C1=NN2C(C=CC=C2)=C1CO
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
23.88 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the reflux temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C1=NN2C(C=CC=C2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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